3-((1-Methylazetidin-3-yl)oxy)pyrrolidine dihydrochloride
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Overview
Description
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O It is a derivative of pyrrolidine and azetidine, both of which are nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine dihydrochloride typically involves the reaction of 1-methylazetidine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various applications in organic synthesis.
Azetidine: Another nitrogen-containing heterocycle known for its biological activity.
Spiro-azetidin-2-one: A spirocyclic compound with promising biological and pharmacological properties.
Uniqueness
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine dihydrochloride is unique due to its combination of pyrrolidine and azetidine moieties, which confer distinct structural and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H18Cl2N2O |
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Molecular Weight |
229.14 g/mol |
IUPAC Name |
3-(1-methylazetidin-3-yl)oxypyrrolidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10-5-8(6-10)11-7-2-3-9-4-7;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
TYOAALUUDOJJLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)OC2CCNC2.Cl.Cl |
Origin of Product |
United States |
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